molecular formula C17H20ClN3O2S B2411390 2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235373-99-5

2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2411390
CAS No.: 1235373-99-5
M. Wt: 365.88
InChI Key: FZJSSJAUXARVMC-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its properties in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and heterocyclic compounds.

    Pyridine and Piperidine Derivatives: Compounds with similar heterocyclic rings, such as pyridine and piperidine derivatives, exhibit comparable chemical properties and reactivity.

Uniqueness

  • The unique combination of the sulfonamide group with the pyridine and piperidine rings gives this compound distinct chemical and biological properties.
  • Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-chloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-15-5-1-2-6-16(15)24(22,23)20-13-14-8-11-21(12-9-14)17-7-3-4-10-19-17/h1-7,10,14,20H,8-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJSSJAUXARVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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